2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with:
- 2-Ethyl group at position 2.
- (4-Fluorophenyl)methyl at position 4.
- N-(2-ethyl-6-methylphenyl)acetamide at position 3.
This structure is hypothesized to influence bioactivity, solubility, and metabolic stability through its fluorinated aromatic and alkyl substituents.
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-16(3)22(18)27-21(32)15-30-20-14-29(5-2)28-23(20)24(33)31(25(30)34)13-17-9-11-19(26)12-10-17/h6-12,14H,4-5,13,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUBJBCRKCCMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core. Subsequent functionalization steps, including alkylation and acylation, introduce the ethyl and methylphenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, alcohol derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substitutional Variations
The table below highlights key structural differences and similarities with analogs from the literature:
Physicochemical Properties
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., Example 4f ) enhances lipophilicity and metabolic stability via hydrophobic interactions and resistance to oxidative metabolism.
- Melting Points : Higher melting points (e.g., 302–304°C in Example 83 ) correlate with rigid aromatic systems, while lower values (e.g., 214–216°C in Example 4f ) suggest reduced crystallinity due to bulkier substituents.
Bioactivity Trends
- Kinase/Hsp90 Inhibition : The pyrazolo-pyrimidine core is prevalent in kinase inhibitors (e.g., Hsp90 inhibitors in ). The target compound’s 2-ethyl and 4-fluorophenyl groups may improve binding affinity compared to less halogenated analogs.
- Acetamide Role : The N-(2-ethyl-6-methylphenyl)acetamide substituent in the target compound likely enhances target selectivity compared to simpler arylacetamides (e.g., N-(4-fluorophenyl) in Example 4f ).
Structure-Activity Relationships (SAR)
- Position 6 Substituents : Bulkier groups (e.g., (4-fluorophenyl)methyl vs. 2-phenylethyl in ) may enhance steric hindrance, affecting binding pocket interactions.
- Fluorine Placement : Fluorine at the para position (target compound) vs. meta (Example 83 ) influences electronic effects and dipole interactions.
Biological Activity
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological profile. The presence of the fluorophenyl group is notable for improving lipophilicity and possibly enhancing interactions with biological targets.
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine scaffold may act as kinase inhibitors , which are crucial in regulating various cellular processes. By modulating kinase activity, these compounds can impact pathways involved in cancer and inflammatory diseases.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Kinase Inhibition : The pyrazolo[4,3-d]pyrimidine scaffold is known for its potential to inhibit specific kinases involved in tumor growth and survival .
- Anti-inflammatory Effects : Compounds within this class have been linked to anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .
Case Studies
Several studies have investigated the biological activity of similar compounds to draw parallels and infer potential effects of the target compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Anticancer | Showed significant cytotoxicity against cancer cells |
| Study 2 | 6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Kinase inhibition | Effective against specific kinases involved in cancer |
| Study 3 | 2-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Anti-inflammatory | Demonstrated reduced inflammation in preclinical models |
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps to construct the pyrazolo[4,3-d]pyrimidine core and introduce the necessary substituents. Understanding the synthesis pathways can help in developing derivatives with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
